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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B7737400 Get Quote

Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is an anthraquinone dye

used in semi-permanent and permanent hair coloring formulations.[1] As an aromatic amine,

Disperse Violet 1 belongs to a class of chemicals that can undergo metabolic activation to

form reactive intermediates capable of binding to DNA, leading to mutations and potential

carcinogenicity.[2][3] The genotoxic potential of Disperse Violet 1 has been a subject of

regulatory scrutiny, with scientific bodies noting conflicting results in bacterial mutation assays

and highlighting the need for a comprehensive assessment to ensure consumer safety.[4][5][6]

These application notes provide a detailed overview of the recommended genotoxicity testing

strategy and experimental protocols for Disperse Violet 1, tailored for researchers, scientists,

and drug development professionals. The protocols are based on internationally accepted

guidelines from the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity Testing Strategy
A tiered or staged approach is recommended for assessing the genotoxicity of a substance like

Disperse Violet 1. This strategy begins with a battery of in vitro tests to evaluate different

genotoxic endpoints. If clear positive results are obtained in any of the in vitro assays, and the

substance is expected to have systemic exposure, in vivo follow-up studies are typically

required to assess the relevance of the in vitro findings to a whole organism.
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Phase 1: In Vitro Assessment

Phase 2: Data Analysis & Decision

Phase 3: In Vivo Follow-up (if required)

Test Substance
(Disperse Violet 1)

Standard In Vitro Test Battery

Bacterial Reverse Mutation Assay
(Ames Test - OECD 471)

In Vitro Micronucleus Test
(OECD 487)

In Vitro Chromosomal Aberration Test
(OECD 473)

Analyze Results

All Tests Negative:
Non-genotoxic in vitro

No significant increase
in mutations/aberrations

One or More Tests Positive:
Potential Genotoxin

Significant, dose-dependent
increase

Hazard Identification and
Risk Assessment

In Vivo Follow-up Test
(e.g., Micronucleus Test - OECD 474)

Click to download full resolution via product page

Caption: A workflow for the tiered genotoxicity assessment of Disperse Violet 1.
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Metabolic Activation Pathway of Aromatic Amines
The genotoxicity of many aromatic amines is dependent on their metabolic activation, primarily

by cytochrome P450 enzymes in the liver. This process converts the relatively inert amine into

a highly reactive electrophilic nitrenium ion that can form covalent adducts with DNA, a critical

initiating event in chemical carcinogenesis.
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Metabolic Activation of Aromatic Amines

Biological Transformation
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Caption: Metabolic activation of aromatic amines leading to DNA damage.
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Data Presentation: Summary of Published
Mutagenicity Data
Publicly available data on the mutagenicity of Disperse Violet 1 is limited and presents some

conflicting findings. The following table summarizes these results.

Assay Type
Test System

(Strains)

Concentratio

n Range

Metabolic

Activation

(S9)

Result Reference

Ames Test

S.

typhimurium

TA1535,

TA1537,

TA1538,

TA100, TA98

10 - 40 µ

g/plate
Not Stated Negative [1]

Ames Test

S.

typhimurium

TA1538,

TA98

100 - 2000 µ

g/plate

With and

Without
Positive [1][5]

Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Assay (Ames
Test) - OECD 471
Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations by reverse mutation (reversion).[7] Bacteria are

exposed to the test substance with and without a metabolic activation system (S9 mix) and

plated on a minimal medium lacking the required amino acid.[8][9] Only bacteria that have

undergone a reverse mutation can synthesize the amino acid and grow to form visible colonies.

Materials:

Bacterial Strains: At least five strains should be used, including S. typhimurium TA98, TA100,

TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium
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TA102.

Test Substance: Disperse Violet 1, dissolved in a suitable solvent (e.g., DMSO).

Media: Vogel-Bonner Medium E, Minimal Glucose Agar Plates, Nutrient Broth.

Metabolic Activation: S9 fraction from the liver of rodents treated with an inducer (e.g.,

Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), supplemented with a

cofactor-containing solution (S9 mix).

Controls:

Negative Control: Vehicle solvent.

Positive Controls (without S9): Sodium azide (for TA100, TA1535), 2-nitrofluorene (for

TA98).

Positive Controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene (for all strains).

Procedure:

Strain Preparation: Inoculate each bacterial strain into nutrient broth and incubate overnight

at 37°C with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the

appropriate concentration range. Look for a reduction in the number of revertants or clearing

of the background bacterial lawn.

Main Experiment (Plate Incorporation Method):

For each concentration and control, add the following to a tube containing 2 mL of molten

top agar (45°C):

0.1 mL of the bacterial culture.

0.1 mL of the test substance solution or control solution.
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0.5 mL of S9 mix (for tests with metabolic activation) or a sterile buffer (for tests

without).

Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar

plate.

Allow the top agar to solidify.

Incubate the plates in the dark at 37°C for 48-72 hours.

Data Collection: Count the number of revertant colonies on each plate.

Data Analysis and Acceptance Criteria:

The test is considered valid if the negative and positive controls perform as expected and

strain characteristics are confirmed.

A positive result is defined as a concentration-related increase in the number of revertant

colonies to a level at least twice the solvent control value.

Protocol 2: In Vitro Mammalian Cell Micronucleus
(MNvit) Test - OECD 487
Principle: This test detects genotoxic damage by identifying micronuclei (MN) in the cytoplasm

of interphase cells.[10][11] Micronuclei are small, membrane-bound DNA fragments originating

from chromosome fragments or whole chromosomes that lag behind during cell division.[11]

This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome

loss) events.[10][12]

Materials:

Cell Lines: Human peripheral blood lymphocytes (HPBL), or established cell lines like

L5178Y, TK6, CHO, or V79.

Test Substance: Disperse Violet 1, dissolved in a suitable solvent.

Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 for lymphocytes).
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Cytochalasin B: To block cytokinesis, resulting in binucleated cells (optional but

recommended for most cell types).

Metabolic Activation: S9 mix, as described for the Ames test.

Controls:

Negative Control: Vehicle solvent.

Positive Controls (without S9): Mitomycin C or Cytosine Arabinoside.

Positive Controls (with S9): Cyclophosphamide or Benzo[a]pyrene.

Procedure:

Cell Culture: Culture cells to an appropriate density. For lymphocytes, stimulate proliferation

with a mitogen (e.g., phytohaemagglutinin).

Exposure:

Short Treatment (3-6 hours): Treat cells with various concentrations of Disperse Violet 1,

with and without S9 mix. After exposure, wash the cells and culture for a further 1.5-2.0

cell cycles.

Long Treatment (1.5-2.0 cell cycles): Treat cells without S9 mix.

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the identification of cells

that have completed one mitosis.

Harvesting and Staining: Harvest cells by centrifugation. Treat with a hypotonic solution, fix,

and drop the cell suspension onto clean microscope slides. Stain with a suitable DNA stain

(e.g., Giemsa or a fluorescent dye like DAPI).

Scoring:

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
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Assess cytotoxicity by calculating the Replication Index (RI) or Cytokinesis-Block

Proliferation Index (CBPI).

Data Analysis and Acceptance Criteria:

The test is valid if control values are within historical ranges and at least three analyzable

concentrations are achieved.

A positive result is a statistically significant, dose-dependent increase in the frequency of

micronucleated cells.

Protocol 3: In Vitro Mammalian Chromosomal Aberration
Test - OECD 473
Principle: This test identifies agents that cause structural chromosomal aberrations in cultured

mammalian cells.[13][14] Cells are exposed to the test substance, and metaphase cells are

arrested, harvested, and analyzed microscopically for chromosomal damage.[15]

Materials:

Cell Lines: Primary human lymphocytes, or established cell lines like Chinese Hamster

Ovary (CHO) or CHL cells.[14][16]

Test Substance: Disperse Violet 1.

Metaphase Arresting Agent: Colcemid or colchicine.

Metabolic Activation: S9 mix.

Controls: As described for the MNvit test.

Procedure:

Cell Culture and Exposure:

Short Treatment (3-6 hours): Treat actively dividing cells with Disperse Violet 1, with and

without S9 mix.
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Long Treatment (continuous): Treat cells for approximately 1.5 normal cell cycle lengths

without S9.

Metaphase Arrest: Add a metaphase arresting agent to the culture for the last 2-4 hours of

the culture period.

Harvesting and Slide Preparation: Harvest the cells and treat with a hypotonic solution to

swell the cells. Fix the cells in a methanol/acetic acid solution. Drop the cell suspension onto

slides and air-dry.

Staining: Stain the chromosome preparations with a suitable stain, such as Giemsa.

Microscopic Analysis:

Analyze at least 300 well-spread metaphases per concentration for structural aberrations

(e.g., chromatid and chromosome gaps, breaks, and exchanges).

Assess cytotoxicity by determining the mitotic index (MI).

Data Analysis and Acceptance Criteria:

The test is valid if the background aberration frequency in the negative control is within the

expected range and positive controls induce a significant response.

A positive result is a statistically significant, dose-dependent increase in the percentage of

cells with structural chromosomal aberrations.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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